5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Description
This compound belongs to the imidazolidin-4-one class, characterized by a central five-membered ring with a sulfanylidene (thione) group at position 2 and a methylidene (exocyclic double bond) substituent at position 5. The 2H-1,3-benzodioxol-5-yl group (a dioxolane-fused benzene) and 4-methylphenyl (para-tolyl) substituents at positions 5 and 3, respectively, contribute to its unique electronic and steric properties. Potential applications may include pharmacological activities, as structurally related compounds are compared to anti-inflammatory agents like Diclofenac Sodium .
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-11-2-5-13(6-3-11)20-17(21)14(19-18(20)24)8-12-4-7-15-16(9-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,24)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZSJPLTIWLRMU-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound that exhibits significant biological activity. Its unique chemical structure, which features a benzodioxole moiety and an imidazolidinone core, suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. A study showed that derivatives of benzodioxole possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also share similar properties due to its structural features .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activity of Glycogen Synthase Kinase 3 Beta (GSK3B), which plays a critical role in cancer cell growth and survival .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- GSK3B Inhibition : By inhibiting GSK3B, the compound may enhance the phosphorylation of various substrates involved in cell cycle regulation and apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound may promote oxidative stress in cancer cells, leading to cell death .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| GSK3B Inhibition | Modulates cell survival pathways |
Case Study: Anticancer Effects
In a recent study, this compound was tested against various cancer cell lines including breast and lung cancer. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM. The mechanism was linked to increased levels of ROS and subsequent activation of apoptotic pathways .
Scientific Research Applications
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one. For instance:
- A study on molecular hybrids containing imidazolidine and sulfonamide structures demonstrated significant anticancer activity against various cancer cell lines. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has focused on developing novel antimicrobial agents to combat drug-resistant bacteria:
- Compounds designed with similar structural features have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with imidazolidine rings have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antioxidant Activity
The presence of the benzodioxole moiety is associated with antioxidant properties:
- Research indicates that compounds with similar structures can scavenge free radicals effectively. This property is critical in preventing oxidative stress-related diseases and could be explored further for therapeutic applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and synthetic differences between the target compound and its analogs:
Hydrogen Bonding and Molecular Interactions
- Target Compound : The benzodioxol oxygen atoms act as hydrogen-bond acceptors, while the thione sulfur may participate in weak interactions. The 4-methylphenyl group contributes to hydrophobic packing.
- Analog-Specific Interactions :
Pharmacological Implications
Q & A
Q. What are the standard synthetic routes for preparing 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one, and how are intermediates characterized?
The synthesis typically involves a condensation-cyclization strategy :
- Step 1 : Condensation of 4-methylphenyl-substituted thiosemicarbazide with 1,3-benzodioxole-5-carbaldehyde under basic conditions (e.g., NaOH/EtOH, reflux) to form a Schiff base intermediate .
- Step 2 : Cyclization via intramolecular nucleophilic attack, facilitated by acidic or thermal conditions, to yield the thiazolidinone core .
- Characterization : Intermediates are monitored using TLC (silica gel, ethyl acetate/hexane) and confirmed via 1H/13C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and FT-IR (C=S stretch at ~1250 cm⁻¹) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- NMR : Assign Z/E stereochemistry of the benzylidene group using coupling constants (e.g., J = 12–14 Hz for Z-isomers) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–S interactions, as in related thiazolidinones with P1 space group symmetry) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and isotopic patterns consistent with sulfur and chlorine atoms .
Q. How is the compound’s stability assessed under different storage and experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks.
- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., hydrolysis of the benzodioxole moiety) .
- Recommendation : Store in amber vials at –20°C under inert atmosphere to prevent oxidation of the thione group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence regioselectivity?
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), catalyst loading (e.g., p-TsOH at 5–10 mol%), and temperature (80–120°C) to identify optimal conditions .
- Regioselectivity drivers : Electron-donating groups on the benzodioxole ring favor Z-isomer formation due to steric and electronic effects during cyclization .
- Scale-up challenges : Use continuous flow reactors to enhance heat/mass transfer and reduce by-product formation (e.g., dimerization) .
Q. What computational approaches are used to predict biological activity and binding modes of this compound?
- Molecular docking : Model interactions with target enzymes (e.g., cyclooxygenase-2 or α-glucosidase) using AutoDock Vina and PDB structures (e.g., 5KIR) .
- QSAR studies : Correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with IC₅₀ values using Hammett σ constants and DFT-calculated electron densities .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize synthetic targets .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically addressed?
- Assay standardization : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed activity .
- Orthogonal assays : Validate results across multiple platforms (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) .
Q. What strategies resolve crystallographic disorder in the benzodioxole moiety during structural analysis?
- Low-temperature data collection : Acquire XRD data at 100 K to reduce thermal motion artifacts .
- Twinned refinement : Apply SHELXL-2018 to model split positions for oxygen atoms in the dioxole ring .
- Complementary spectroscopy : Cross-validate with solid-state NMR (¹³C CP/MAS) to confirm crystallographic assignments .
Methodological Guidelines
- Synthetic Protocol Validation : Always replicate small-scale reactions in triplicate before scaling up .
- Data Reproducibility : Share raw spectral data (e.g., NMR FID files) and crystallographic CIFs in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines for handling sulfur-containing compounds and cytotoxic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
